molecular formula C10H19N B1524267 Spiro[3.5]nonan-7-ylmethanamine CAS No. 877125-98-9

Spiro[3.5]nonan-7-ylmethanamine

Cat. No.: B1524267
CAS No.: 877125-98-9
M. Wt: 153.26 g/mol
InChI Key: OPYDFKJFDKKDIO-UHFFFAOYSA-N
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Description

Spiro[3.5]nonan-7-ylmethanamine is a chemical compound with the molecular formula C10H19N . It has a molecular weight of 153.26 .


Molecular Structure Analysis

This compound is a spiro compound, which means it has two or more rings that share a single atom. In this case, the shared atom is a carbon atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 153.26 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Biological Activity

Spirocyclic compounds have been synthesized through various methods, demonstrating their versatility and potential in drug development. For example, the synthesis of functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles via one-pot three-component reactions showcases the application of spirocyclic compounds in creating compounds with anticancer activity against human leukemia K562 cell line (Filatov et al., 2017). Similarly, the synthesis of Spiro-lactams and polysubstituted pyrroles via ceric ammonium nitrate-mediated oxidative cyclization highlights the role of spirocyclic scaffolds in extending synthetic applications of furan and pyrrole derivatives (Peng et al., 2016).

Spiro[pyrrolidine-3, 3´-oxindole] compounds, characterized by the presence of a spiro[pyrrolidine-3, 3´-oxindole] moiety, have shown exceptional inhibitory activity against the proliferation of MCF-7 breast cancer cells. The design and synthesis of these compounds involve a one-pot Pictet Spengler-Oxidative ring contraction, indicating the importance of spirocyclic compounds in developing anticancer drugs (Hati et al., 2016).

Drug Discovery and Chemical Synthesis

Spirocyclic scaffolds are utilized in novel drug discovery for their three-dimensional nature and ability to project functionality in all three dimensions, making them attractive synthetic targets. Spirocycles composed of six-membered or smaller rings offer rigidity or a limited number of well-defined conformations, beneficial for structure-based drug design (SBDD) (Zheng & Tice, 2016). This inherent structural feature facilitates significant interactions with three-dimensional binding sites, enhancing the efficacy of spirocyclic compounds as potential drug candidates.

Properties

IUPAC Name

spiro[3.5]nonan-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c11-8-9-2-6-10(7-3-9)4-1-5-10/h9H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYDFKJFDKKDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679369
Record name 1-(Spiro[3.5]nonan-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877125-98-9
Record name 1-(Spiro[3.5]nonan-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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